3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone
Description
3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone is a ketone derivative featuring a propanone backbone substituted at position 1 with a phenyl group and at position 3 with a methyl(1-naphthalenylmethyl)amino moiety.
Properties
IUPAC Name |
3-[methyl(naphthalen-1-ylmethyl)amino]-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-22(15-14-21(23)18-9-3-2-4-10-18)16-19-12-7-11-17-8-5-6-13-20(17)19/h2-13H,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPSDBLXVIDNRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stuetz et al.’s Two-Step Synthesis
The foundational method, reported by Stuetz et al. (1986), involves a two-step process:
-
Step 1 : Condensation of 1-chloromethyl naphthalene with a secondary amine precursor in ethanol at ambient temperature (78% yield).
-
Step 2 : Acid-catalyzed methylation using aqueous HCl and ethanol under heating (55% yield).
This route emphasizes simplicity but suffers from moderate yields due to competing side reactions.
Naftifine Synthesis-Derived Routes
A related approach from naftifine hydrochloride synthesis (CN108164423A) uses cinnamyl chloride and methylamine:
-
Amination : Cinnamyl chloride reacts with methylamine in dichloromethane (20–50°C, 1–5 h).
-
Alkylation : The intermediate reacts with 1-chloromethyl naphthalene in toluene with NaOH (60–90°C, 3–6 h).
Yields reach 64.7% after recrystallization, highlighting scalability for industrial applications.
Multi-Step Synthesis from 3-Chloro-1-Propiophenone
Chinese Patent CN101367739B
This method optimizes cost and safety:
-
Condensation : 3-Chloro-1-propiophenone reacts with 1-naphthol in ethanol under reflux.
-
Amination : Introduction of methylamine in methanol (5 h reflux).
-
Reduction : NaBH₄ in glacial acetic acid at -5–5°C.
-
Methylation : Final step with NaBH₃CN.
The process claims reduced toxicity and higher efficiency, though exact yields are unspecified.
Comparative Analysis with Fluoxetine Precursor Synthesis
US20040102651A1 details a similar reduction step for 3-methylamino-1-phenyl-1-propanol:
-
Reduction : NaBH₄ in acetic acid at 1–15°C achieves 82.1% yield.
Adapting this to the target compound could improve reduction efficiency in multi-step syntheses.
Hydrogenation of Acetophenone Derivatives
CN100432043C Hydrogenation Method
This approach uses acetophenone, paraformaldehyde, and methylamine hydrochloride under hydrogen pressure:
-
Reaction Conditions :
-
Catalyst: Raney Ni
-
Pressure: 0.7–1.0 MPa
-
Temperature: 30–70°C
-
-
Workup : Ethyl acetate extraction and hexane recrystallization.
Yields vary from 48% to 70%, with purity up to 98%.
Table 1: Hydrogenation Method Yield and Purity
| Example | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 52 | 96 |
| 2 | 65 | 96 |
| 3 | 70 | 98 |
Impurity Formation in Naftifine Synthesis
Naftifine Hydrochloride Byproduct Pathway
This compound forms as an impurity during naftifine synthesis:
-
Alkylation Side Reaction : Unreacted 1-chloromethyl naphthalene reacts with residual intermediates.
-
Purification Challenges : The impurity is removed via recrystallization in isopropanol or acetone.
Industrial-Scale Mitigation
CN101186578A addresses impurity control using PEG-600 as a phase-transfer catalyst:
-
Reaction : N-methyl-1-naphthylmethylamine hydrochloride with cinnamyl chloride in methyl tert-butyl ether.
-
Yield : 84.1% naftifine hydrochloride with ≤0.5% impurity content.
Critical Comparison of Methods
Table 2: Method Comparison
Optimization Strategies and Challenges
Solvent and Temperature Effects
Catalytic Hydrogenation Trade-offs
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol .
Scientific Research Applications
Pharmaceutical Chemistry
The primary application of 3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone lies in its association with naftifine, which is used as an antifungal treatment. Understanding the impurities associated with active pharmaceutical ingredients (APIs) is crucial for ensuring drug safety and efficacy. Research into this compound can help in:
- Quality Control : Analyzing impurities like this compound aids in the development of robust quality control protocols for naftifine.
- Stability Studies : Investigating the stability of this compound under various conditions can provide insights into the shelf life and storage requirements for naftifine formulations.
Mechanistic Studies
Research involving this compound can contribute to a deeper understanding of the mechanisms of action of antifungal agents. By studying how impurities affect the pharmacodynamics and pharmacokinetics of naftifine, researchers can:
- Enhance Efficacy : Identify how this impurity may influence the overall effectiveness of naftifine against fungal infections.
- Reduce Side Effects : Explore ways to minimize adverse effects associated with impurities in drug formulations.
Mechanism of Action
The mechanism of action of 3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone involves its interaction with specific molecular targets and pathways. As an impurity in naftifine, it may affect the synthesis and function of fungal cell membranes . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs and their physicochemical or functional differences:
Key Comparative Insights:
Structural Flexibility vs. Rigidity: The naphthalene moiety in the target compound introduces rigidity and planar aromaticity, which may enhance π-π interactions in binding pockets compared to smaller phenyl or thiophene groups in analogs .
Electronic Effects: The sulfonyl group in 3-[(4-methylphenyl)sulfonyl]-1-phenyl-1-propanone strongly withdraws electrons, increasing the compound’s acidity (pKa reduction) and stability under oxidative conditions compared to the amino-substituted target compound . Bromine in 1-(3-bromophenyl)-3-(3-methylphenyl)propan-1-one enhances polarizability, favoring halogen bonding in crystal structures or receptor interactions .
Pharmacological Implications: 3-MMC’s methylamino and 3-methylphenyl groups align with cathinone’s stimulant mechanism, whereas the target compound’s bulky naphthalenylmethyl group may hinder receptor binding, altering its biological activity . Thiophene-containing analogs (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) may exhibit distinct metabolic pathways due to sulfur’s susceptibility to oxidation .
Synthetic Utility :
- The target compound’s naphthalenylmethyl group could serve as a fluorescence probe in analytical chemistry, leveraging naphthalene’s UV absorbance properties .
- Rhodium complexes with naphthalenylmethyl-substituted ligands (e.g., ) highlight the role of such groups in stabilizing metal coordination, suggesting catalytic applications for related ketones .
Biological Activity
3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone, also known as Naftifine impurity, is a compound with significant biological implications, primarily recognized as an impurity of the antifungal agent naftifine. This article explores its biological activity, potential therapeutic applications, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 98977-93-6
- Molecular Formula : C21H21NO
- Molecular Weight : 303.4 g/mol
- Synonyms : Naftifine impurity 3
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as an impurity in naftifine, which exhibits antifungal properties. Research indicates that this compound may also possess other pharmacological activities, including potential anti-inflammatory and anticancer effects.
Anti-inflammatory Effects
Preliminary studies suggest that compounds similar to this compound may exhibit anti-inflammatory properties. This could be attributed to their ability to modulate lipid signaling pathways, which play a critical role in inflammation .
Anticancer Potential
Emerging research highlights the potential of related compounds in cancer therapy. For instance, compounds that interact with eicosanoid pathways have been shown to inhibit tumor growth in various cancer models. While direct studies on this specific compound are lacking, its structural characteristics warrant further investigation into its anticancer properties .
Case Studies and Research Findings
The following table summarizes key findings from relevant studies involving related compounds and their biological activities:
Q & A
Q. What are the recommended synthetic routes for 3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone, and how can purity be optimized?
The compound is typically synthesized via Claisen-Schmidt condensation between appropriate ketone and amine precursors. For example, naphthalenylmethylamine derivatives can react with phenylpropanone intermediates under basic conditions. Purification is critical; column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol or acetonitrile) ensures >95% purity. Purity validation via GC-MS or HPLC is recommended .
Q. What spectroscopic techniques are essential for structural characterization?
- NMR : H and C NMR identify substituents (e.g., methyl, naphthalene, and phenyl groups). Aromatic protons appear at 6.5–8.5 ppm, while methyl groups resonate near 2.0–3.0 ppm.
- FT-IR : Key peaks include C=O stretch (~1680 cm) and N–H bend (~1550 cm).
- XRD : Resolves crystalline structure and confirms stereochemistry. Cross-referencing with computational predictions (e.g., Gaussian-based DFT) enhances accuracy .
Q. How do solvent polarity and storage conditions affect the compound’s stability?
The compound is stable in aprotic solvents (e.g., DMSO, DMF) but may hydrolyze in aqueous acidic/basic media. Store under inert gas (N/Ar) at –20°C to prevent oxidation. Monitor degradation via UV-Vis (λ~270–300 nm for aromatic systems) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s vibrational and electronic properties?
Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set calculates vibrational frequencies, HOMO-LUMO gaps, and dipole moments. Compare results with FT-Raman and UV-Vis spectra to validate electronic transitions (e.g., π→π* in naphthalene). Discrepancies >5% may require re-optimization of computational parameters .
Q. What pharmacological mechanisms could be explored for this compound?
The structural similarity to Dapoxetine impurities (e.g., serotonin transporter ligands) suggests potential interaction with monoamine transporters. Use radioligand binding assays (e.g., H-paroxetine for SERT) and MD simulations to study binding affinity and kinetics. Dose-response studies in rodent models (oral/dermal routes) can assess neuropharmacological effects .
Q. How can researchers resolve contradictions between experimental and computational spectral data?
Discrepancies in vibrational peaks or chemical shifts often arise from solvent effects or basis set limitations. Strategies include:
- Isotopic labeling (e.g., deuterated solvents) to isolate solvent interactions.
- Polarizable Continuum Models (PCM) in DFT to simulate solvent environments.
- Hybrid QM/MM methods for large-scale conformational analysis .
Q. What experimental design considerations are critical for toxicity studies?
Follow OECD guidelines for acute/chronic toxicity:
- In vivo : Rodent models (oral LD, 14–28 day exposure) with endpoints like hepatic enzymes (ALT/AST) and renal biomarkers (creatinine).
- In vitro : HepG2/HEK293 cells for cytotoxicity (MTT assay) and genotoxicity (Comet assay). Cross-reference with Ames test data to rule out mutagenicity .
Methodological Notes
- Synthetic Optimization : Catalytic amounts of molecular sieves (3Å) improve yield by absorbing reaction byproducts .
- Data Validation : Use principal component analysis (PCA) to correlate spectral data across batches .
- Ethical Compliance : Adhere to IACUC protocols for animal studies and declare conflicts of interest in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
